Oxepino[3,2-D]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
405230-54-8 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
oxepino[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-4-11-8-5-9-6-10-7(8)3-1/h1-6H |
InChI Key |
OQWPVIXQYPNFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2OC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Oxepino 3,2 D Pyrimidine and Analogues
Catalytic Systems in this compound Synthesis
The development of efficient catalytic systems is paramount in modern organic synthesis, offering pathways to complex molecules with high selectivity and yield. For the construction of the this compound skeleton and its analogues, various catalytic strategies have been explored.
Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability, aligning with the principles of green chemistry. In the synthesis of fused pyrimidines, several heterogeneous catalysts have proven effective. For instance, a biopolymer-based heterogeneous catalyst, cellulose-supported acidic ionic liquid (Cell-IL), has been successfully employed for the regioselective synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones. nih.gov Another approach utilized ceria (CeO₂) nanoparticles as a recyclable catalyst for the one-pot, multi-component synthesis of fused triazolo- and tetrazolo-pyrimidine derivatives in an aqueous medium. researchgate.net This method is noted for its high selectivity and shorter reaction times. researchgate.net
Molybdate sulfuric acid (MSA) has been identified as an efficient solid acid catalyst for the solvent-free synthesis of diversely functionalized fused imidazo[1,2-a]pyrimidines. whiterose.ac.uk This protocol is characterized by its environmentally benign nature, short reaction times, and the ability to reuse the catalyst without a significant loss in product yield. whiterose.ac.uk Furthermore, nano-Fe₃O₄ encapsulated silica (B1680970) particles bearing sulfonic groups have been used for the synthesis of fused pyrimidine derivatives, highlighting the versatility of magnetic nanoparticles as recoverable catalysts. sci-hub.se
While direct examples of heterogeneous catalysis for this compound are not extensively documented, the successful application of these catalysts in the synthesis of analogous fused pyrimidines suggests their potential utility in the construction of the oxepino-fused system. The choice of catalyst would likely depend on the specific functionalities present in the starting materials and the desired reaction pathway.
Table 1: Examples of Heterogeneous Catalysts in Fused Pyrimidine Synthesis
| Catalyst | Fused Pyrimidine System | Key Advantages |
|---|---|---|
| Cellulose-supported acidic ionic liquid (Cell-IL) | Pyrido[2,3-d]pyrimidine-diones | Biopolymer-based, regioselective. nih.gov |
| Ceria (CeO₂) nanoparticles | Triazolo/tetrazolo[1,5-a]pyrimidines | Recyclable, high selectivity, aqueous medium. researchgate.net |
| Molybdate sulfuric acid (MSA) | Imidazo[1,2-a]pyrimidines | Solid acid, solvent-free, reusable. whiterose.ac.uk |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. For the synthesis of fused pyrimidines, organocatalysts have demonstrated significant efficacy. Resorcin benthamdirect.comarene tetrasulfonic acid has been utilized as a recyclable organocatalyst for the one-pot synthesis of fused pyrimidine derivatives under solvent-free conditions, providing excellent yields. globalauthorid.com This method is valued for its non-toxicity and the absence of chromatographic purification. globalauthorid.com
L-proline, a readily available amino acid, has been shown to catalyze the formation of fused pyrimidines in water. nih.gov This approach, which facilitates the construction of C-C and C-N bonds, is notable for its mild, metal-free conditions and simple work-up procedure. nih.govrsc.org The bifunctional nature of L-proline, possessing both acidic and basic sites, allows it to mimic enzymatic catalysis. nih.gov Another organocatalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been effectively used in the synthesis of annulated pyrano[2,3-d]pyrimidines in aqueous media via a one-pot three-component condensation. researchgate.net
The application of these organocatalysts to the synthesis of this compound would likely involve the condensation of appropriate pyrimidine precursors with functionalized oxepine-forming fragments. The mild conditions and high selectivity often associated with organocatalysis make it an attractive strategy for constructing such complex heterocyclic systems.
Table 2: Organocatalysts in Fused Pyrimidine Synthesis
| Organocatalyst | Fused Pyrimidine System | Key Advantages |
|---|---|---|
| Resorcin benthamdirect.comarene tetrasulfonic acid | Fused pyrimidines | Recyclable, solvent-free, high yield. globalauthorid.com |
| L-proline | Fused pyrimidines | Metal-free, aqueous medium, mild conditions. nih.govrsc.org |
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, is particularly well-suited for the synthesis of substituted pyrimidines. This reaction has been used to prepare a wide variety of aryl- and heteroaryl-substituted pyrimidines from halogenated pyrimidine precursors and boronic acids. juniperpublishers.comx-mol.comnih.gov For instance, the Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids under microwave irradiation has been shown to be a highly efficient and regioselective method for producing C4-substituted pyrimidines with low catalyst loading and short reaction times. juniperpublishers.com
A palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. wiley.com Furthermore, a palladium-catalyzed domino one-pot approach has been successfully applied to the synthesis of dibenzo[b,d]oxepines, which involves an intermolecular arylation followed by an intramolecular cyclo-condensation. rsc.orgrsc.org This strategy demonstrates the potential for constructing the oxepine ring system through transition metal catalysis.
A novel approach to oxepin-annulated pyrimidine derivatives involves a Claisen rearrangement followed by a ring-closing metathesis (RCM) using Grubbs' first-generation catalyst, a ruthenium-based complex. benthamdirect.comingentaconnect.comingentaconnect.com This method has been used to synthesize methyl and vinyl substituted oxacycle fused uracil (B121893) derivatives in good yields. benthamdirect.comingentaconnect.comingentaconnect.com The synthesis of the tetracyclic 2-substituted 4-chloro-5,6-dihydro ingentaconnect.combenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines was achieved from 5-amino-2,3-dihydro ingentaconnect.combenzofuro[3,2-b]oxepin-4-carbonitrile and Vilsmeier reagents, with subsequent reactions demonstrating the utility of the chloro-substituted pyrimidine ring for further functionalization. wiley.com
Table 3: Transition Metal-Catalyzed Reactions for Fused Pyrimidines and Oxepines
| Catalyst/Reaction | Substrate/Product | Key Features |
|---|---|---|
| Pd(PPh₃)₄ / Suzuki Coupling | 2,4-Dichloropyrimidines / C4-Substituted pyrimidines | Microwave-assisted, regioselective, low catalyst loading. juniperpublishers.com |
| PdCl₂ / Intramolecular Dehydrogenative Coupling | Amine and aldehyde derivatives / Fused imidazo[1,2-a]pyrimidines | Tandem reaction, mild conditions. wiley.com |
| Grubbs' Catalyst / Ring-Closing Metathesis | Diene-substituted uracils / Oxepin-annulated pyrimidines | Formation of seven-membered oxacycle. benthamdirect.comingentaconnect.comingentaconnect.com |
Organocatalysis
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. Microwave-assisted synthesis and ultrasonic irradiation are two key techniques that align with these principles by often providing faster reactions, higher yields, and reduced solvent usage.
Microwave irradiation has become a popular method for accelerating organic reactions. rsc.org The synthesis of fused pyrimidine derivatives has been significantly enhanced by this technology, leading to shorter reaction times and improved yields compared to conventional heating methods. rsc.orgmdpi.comresearchgate.net For example, a one-pot, three-component cyclo-condensation to produce indole-substituted fused pyrimidines was efficiently carried out under microwave irradiation using ceric ammonium (B1175870) nitrate (B79036) as a catalyst. ingentaconnect.com The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has also been reported to proceed in good yield under microwave conditions. mdpi.com
Microwave assistance has also been applied to the synthesis of oxepine-containing structures. A microwave-assisted, palladium-catalyzed domino one-pot approach has been developed for the synthesis of dibenzo[b,d]oxepines. rsc.orgrsc.org Additionally, a microwave-assisted Claisen rearrangement has been used as a key step in the synthesis of ptaeroxilin, a natural oxepinochromone. mdpi.com These examples underscore the potential of microwave technology to facilitate the construction of the this compound scaffold.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Fused Pyrimidines
| Fused Pyrimidine System | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Thiazolopyrimidines | 24 h, 42-55% | 8 min, 69-88% | researchgate.net |
| Indole-substituted fused pyrimidines | Not specified | 45 min, 83-95% | ingentaconnect.com |
Ultrasonic irradiation provides an alternative energy source for chemical reactions, proceeding via acoustic cavitation. This method has been successfully used for the synthesis of various heterocyclic compounds, including fused pyrimidines. benthamdirect.comrsc.orgresearchgate.net A one-pot, three-component synthesis of fused heterocyclic pyrimidines from barbituric acids, aldehydes, and enamines in water was achieved in high yields and short reaction times using ultrasound. benthamdirect.com The synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines from the cyclocondensation of β-enaminones and 5-amino-1,2,4-triazole was also significantly accelerated by ultrasonic irradiation compared to conventional heating. researchgate.net
Furthermore, a catalyst-free, one-pot three-component reaction for the synthesis of pyrido[2,3-d]pyrimidines has been developed under ultrasonic irradiation, offering high yields and short reaction times. acs.org The application of ultrasound in organic synthesis is considered a green chemistry approach due to its efficiency and often milder reaction conditions. researchgate.net While specific examples for this compound are limited, the proven success of this technique for a wide range of fused pyrimidines suggests its viability for the target compound. benthamdirect.comrsc.orgresearchgate.net
Table 5: Comparison of Conventional vs. Ultrasonic Irradiation in Fused Pyrimidine Synthesis
| Fused Pyrimidine System | Conventional Method (Time, Yield) | Ultrasonic Method (Time, Yield) | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidines | 16 h, 73-96% | 5-17 min, 65-96% | researchgate.net |
| Pyrido[2,3-d]pyrimidines | 120°C, Not specified | 80°C, 25-40 min, 79-89% | acs.org |
Solvent-Free and Aqueous Media Reactions
The development of synthetic protocols in solvent-free or aqueous media represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical processes. These approaches are increasingly being applied to the synthesis of complex heterocyclic systems, including those related to the this compound scaffold.
While direct solvent-free or aqueous synthesis of the parent this compound is not extensively documented, methodologies for structurally similar fused pyrimidines provide a strong precedent. For instance, efficient one-pot, three-component reactions for synthesizing pyrido[2,3-d]pyrimidine (B1209978) derivatives have been successfully carried out in aqueous media. scirp.org One such method employs diammonium hydrogen phosphate (DAHP) as a catalyst in water, proceeding through a domino Knoevenagel-Michael-cyclization reaction sequence to afford high yields of the desired products. scirp.org Another approach utilizes microwave irradiation in water, which significantly shortens reaction times. scirp.org The use of lactic acid as a biodegradable and inexpensive catalyst has also been demonstrated for the solvent-free, one-pot synthesis of pyrido[2,3-d]pyrimidines, highlighting the potential for these green conditions. Mechanochemical methods, such as ball-milling, offer another solvent-free alternative and have been used for the quantitative synthesis of pyrano[2,3-d]pyrimidines without the need for a catalyst. mdpi.com
More directly relevant is the synthesis of complex oxepine-fused pyrimidines in aqueous systems. Research has shown the synthesis of tetracyclic systems like 2-substituted 4-chloro-5,6-dihydro Current time information in Bangalore, IN.benzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines. wiley.com These syntheses demonstrate that water can be a viable medium for complex cyclization reactions leading to oxepine-containing heterocyclic structures. wiley.com
These examples underscore a clear trajectory towards greener synthetic routes for heterocyclic compounds. The principles established in the synthesis of related pyrano- and pyrido-pyrimidine systems strongly suggest that similar solvent-free and aqueous media-based strategies could be successfully adapted for the synthesis of this compound and its derivatives.
Synthetic Routes to Key Precursors of this compound
Preparation of Oxepine Ring Intermediates
The oxepine ring, a seven-membered oxygen-containing heterocycle with three double bonds, is a challenging synthetic target due to its potential valence tautomerization with the corresponding arene oxide. nih.govwikipedia.org Several methods have been developed for the synthesis of oxepines and their fused derivatives, which can serve as precursors for the target molecule.
A prominent method involves the dearomative epoxidation of arenes. For instance, polycyclic arenes and heteroarenes can be converted into their corresponding oxepines with broad functional group tolerance. nih.gov This strategy has been successfully applied to the synthesis of oxepino[4,5-d]pyrimidine from quinazoline, demonstrating a direct route to an oxepine-fused pyrimidine system. nih.gov The process typically involves cycloaddition followed by epoxidation and a base-induced cycloreversion. nih.gov
Another important class of intermediates are benzo[b]oxepin-5-ones, which can be prepared and subsequently used to build fused pyrimidine rings. nih.gov The synthesis of these ketones provides a versatile platform for further functionalization. The total synthesis of natural products like (±)-janoxepin, which features an oxepine-pyrimidinone core, has also driven the development of novel methods for constructing the dihydro-oxepine ring, which can then be elaborated to the final oxepine. whiterose.ac.uk
A general overview of synthetic strategies for oxepine intermediates is presented in the table below.
| Starting Material | Reagent(s) | Intermediate Formed | Reference(s) |
| Quinazoline | 1. MTAD, visible light; 2. Mn(ClO₄)₂/picolinic acid, CH₃CO₃H; 3. KOH, i-PrOH; 4. CuCl₂ | Oxepino[4,5-d]pyrimidine | nih.gov |
| Benzo/naphtho substrates | Methyl 2-cyano-3,3-dimethylthioacrylate | Benzo/naphtho[b]oxepin-5-ones | nih.gov |
| Various Precursors | Multiple Steps | Dihydro-oxepine intermediates | whiterose.ac.uk |
Preparation of Pyrimidine Ring Intermediates
The pyrimidine ring is a common feature in a vast array of biologically active molecules, and numerous synthetic methods are available for its construction. For fusion to an oxepine ring, common precursors often possess reactive functional groups, such as amino and carbonyl moieties, ortho to each other.
A widely used precursor for fused pyrimidines is 6-amino-1,3-dimethyluracil. This compound can undergo condensation with various electrophiles to construct the second ring. For example, it can react with arylglyoxals and barbituric acid derivatives in a one-pot, three-component reaction to form pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx Similarly, the reaction of 6-aminouracil (B15529) with aldehydes and malononitrile is a classic route to pyrido[2,3-d]pyrimidines, demonstrating the utility of aminouracils in building fused systems. scirp.org
Another key intermediate strategy involves the use of pyrimidinones. Dihydropyrimidinones, prepared via the Biginelli reaction, can serve as versatile intermediates for the synthesis of more complex fused systems like thiazolo[3,2-a]pyrimidines. researchgate.net
The synthesis of pyrazolo[3,4-d]pyrimidines often starts from precursors like 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, which is cyclized with formic acid to form the pyrimidine ring. mdpi.com This highlights a common strategy where an amino-nitrile or amino-ester on a neighboring ring is used to build the pyrimidine moiety. In the context of this compound, a key precursor would likely be a 2-amino-oxepine-3-carbonitrile or a related derivative, which could then be cyclized with a one-carbon synthon (like formic acid or formamide) to close the pyrimidine ring.
The following table summarizes common precursors and reactions for synthesizing the pyrimidine portion of fused heterocyclic systems.
| Precursor Type | Reagent(s) | Resulting Ring System (Example) | Reference(s) |
| 6-Aminouracil | Aromatic aldehydes, malononitrile | Pyrido[2,3-d]pyrimidine | scirp.org |
| 6-Amino-1,3-dimethyluracil | Arylglyoxals, barbituric acid | Pyrrolo[2,3-d]pyrimidine | scielo.org.mx |
| Dihydropyrimidinone | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Thiazolo[3,2-a]pyrimidine | researchgate.net |
| 5-Amino-pyrazole-4-carbonitrile | Formic Acid | Pyrazolo[3,4-d]pyrimidine | mdpi.com |
Reaction Mechanisms and Kinetics in Oxepino 3,2 D Pyrimidine Chemistry
Mechanistic Elucidation of Ring Formation Reactions
The construction of the fused Oxepino[3,2-d]pyrimidine ring system can be achieved through various synthetic strategies, each with its own characteristic mechanistic pathway. These reactions often involve a sequence of nucleophilic additions, substitutions, and cyclizations.
Detailed Investigation of Nucleophilic Addition and Substitution Mechanisms
The formation of the pyrimidine (B1678525) ring in the this compound system frequently relies on nucleophilic addition and substitution reactions. In many synthetic approaches, the pyrimidine ring is constructed onto a pre-existing oxepine or a precursor that can cyclize to form the oxepine ring.
A common strategy involves the reaction of a functionalized oxepine derivative containing, for example, an amino group and a cyano or ester group, with a one-carbon synthon like formamide (B127407) or an orthoformate. The mechanism typically proceeds through the initial nucleophilic attack of the amino group on the carbonyl or iminium carbon of the one-carbon unit. This is followed by an intramolecular cyclization, where a nitrogen atom attacks an electrophilic center, such as a nitrile or ester carbon, leading to the formation of the pyrimidine ring. Subsequent aromatization, often through the elimination of a small molecule like water or an alcohol, yields the stable this compound core.
Conversely, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when a dihalopyrimidine is used as a starting material. nih.gov In such cases, a bifunctional nucleophile, containing both an oxygen and a nitrogen nucleophile, can displace the halogens in a stepwise manner to construct the oxepine ring fused to the pyrimidine. The regioselectivity of these reactions is governed by the electronic properties of the pyrimidine ring and the nature of the substituents. nih.gov The more electron-deficient positions of the pyrimidine ring are more susceptible to nucleophilic attack.
The proposed mechanism for the formation of fused pyrimidines often involves an initial nucleophilic attack followed by ring closure. For instance, in related pyrimidine syntheses, an initial attack by an amine on an activated double bond or a Vilsmeier reagent has been proposed. nih.govresearchgate.net
Table 1: Proposed Mechanistic Steps in Nucleophilic Addition-Cyclization for this compound Synthesis
| Step | Description | Key Intermediates |
| 1 | Nucleophilic attack of an amino group on a one-carbon synthon (e.g., formamidinium species). | Amidinium adduct |
| 2 | Intramolecular cyclization via nucleophilic attack of a nitrogen atom onto an electrophilic carbon (e.g., nitrile). | Dihydropyrimidine derivative |
| 3 | Aromatization through elimination of a leaving group (e.g., NH₃, H₂O). | This compound |
Mechanistic Pathways of Rearrangement Reactions (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a well-documented isomerization in heterocyclic chemistry, particularly in pyrimidine-containing systems, where an endocyclic and an exocyclic heteroatom switch places. wikipedia.orgnih.gov This rearrangement can be a crucial consideration in the synthesis of Oxepino[3,2-d]pyrimidines, as it can lead to the formation of isomeric products. The reaction is typically catalyzed by acid, base, or heat. nih.gov
The generally accepted mechanism for the Dimroth rearrangement in pyrimidine derivatives involves a sequence of ring-opening and ring-closure steps. nih.gov In an acidic medium, the reaction is often initiated by the protonation of a ring nitrogen atom. nih.gov This is followed by a nucleophilic attack, commonly by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent cleavage of a carbon-nitrogen bond opens the pyrimidine ring to form an open-chain intermediate. Rotation around a single bond can then occur, followed by an intramolecular cyclization where a different nitrogen atom attacks the electrophilic carbon, leading to the rearranged pyrimidine ring. Deprotonation then yields the final rearranged product.
In the context of Oxepino[3,2-d]pyrimidines, if a precursor with an exocyclic amino group is used, it could potentially undergo a Dimroth-type rearrangement to yield an isomer with the nitrogen atom incorporated into the pyrimidine ring at a different position. The propensity for this rearrangement is influenced by factors such as the substituents on the ring and the reaction conditions. ucl.ac.uk
Table 2: General Mechanism of the Dimroth Rearrangement
| Step | Description |
| 1 | Protonation of a ring nitrogen atom (in acidic conditions). |
| 2 | Nucleophilic attack (e.g., by water) and formation of a hemiaminal-like intermediate. |
| 3 | Ring opening to form an open-chain intermediate. |
| 4 | Conformational change and rotation. |
| 5 | Ring closure to form the rearranged heterocyclic system. |
| 6 | Dehydration/Deprotonation to yield the final product. |
Proposed Mechanisms for Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like Oxepino[3,2-d]pyrimidines from simple starting materials in a one-pot fashion. researchgate.net The mechanism of these reactions is often a cascade of several elementary steps.
For the synthesis of fused pyrimidines, a common MCR might involve an amine, an aldehyde, and a source of the pyrimidine ring. A plausible mechanism for the formation of an this compound derivative via an MCR could be initiated by a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, or the formation of an enamine. scielo.org.mx This is followed by a Michael addition of an amino-pyrimidine precursor. Subsequent intramolecular cyclization and dehydration or aromatization would then lead to the final fused-ring product.
The specific mechanistic pathway can vary significantly depending on the choice of reactants and catalysts. For example, some MCRs for the synthesis of related pyrido[2,3-d]pyrimidines are proposed to proceed through the formation of an initial intermediate, followed by nucleophilic addition and a series of rearrangements and intramolecular additions. nih.gov Computational studies on similar systems have helped to elucidate the reaction pathways and identify the rate-determining steps. beilstein-journals.org
Investigation of Reaction Intermediates in this compound Formation
The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence is frequently inferred from trapping experiments, spectroscopic studies, and computational modeling.
Detection and Characterization of Transient Species
In the synthesis of Oxepino[3,2-d]pyrimidines, several types of transient species are proposed to be involved. In reactions involving the Dimroth rearrangement, open-chain aminoaldehyde or amidine intermediates are key transient species. wikipedia.org For multi-component reactions, intermediates such as Knoevenagel adducts, Michael adducts, and various iminium or enamine species are likely formed. scielo.org.mx
While direct spectroscopic detection of these intermediates for the specific this compound system is not widely reported in the literature, studies on analogous fused pyrimidine systems have utilized techniques such as NMR spectroscopy and mass spectrometry to identify stable precursors or trapped intermediates, providing indirect evidence for the proposed mechanisms. Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to model the reaction pathways and predict the structures and energies of transient species and transition states in the formation of related heterocyclic systems. cam.ac.uk
Kinetic Studies of this compound Synthesis
Kinetic studies provide quantitative data on reaction rates, allowing for the optimization of reaction conditions and a deeper understanding of the reaction mechanism. Such studies for the synthesis of Oxepino[3,2-d]pyrimidines are not extensively documented. However, kinetic investigations on related pyrimidine syntheses and rearrangements offer valuable insights.
For instance, studies on the Dimroth rearrangement in other aza-heterocycles have shown that the reaction rate is highly dependent on pH, temperature, and the electronic nature of the substituents. ucl.ac.uk Kinetic data can help to determine the rate-determining step of a reaction. For example, in some multi-component reactions leading to fused pyrimidines, the initial condensation or Michael addition step has been identified as rate-limiting.
The lack of specific kinetic data for this compound synthesis highlights an area for future research, which would be invaluable for scaling up production and for the rational design of more efficient synthetic methodologies.
Reaction Rate Determinations
Currently, there is a conspicuous absence of published research detailing the systematic determination of reaction rates for the synthesis or subsequent modification of the this compound ring system. The existing literature primarily focuses on synthetic methodologies, reporting reaction conditions and yields without providing quantitative data on reaction velocities, rate constants, or the order of reactions with respect to the concentrations of reactants and catalysts. This lack of kinetic data hinders the optimization of synthetic protocols and the development of a deeper mechanistic understanding.
Structural Elucidation and Spectroscopic Analysis of Oxepino 3,2 D Pyrimidine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the surrounding protons.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In Oxepino[3,2-d]pyrimidine systems, the chemical shifts (δ) of the protons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the aromaticity of the fused rings.
Protons on the pyrimidine (B1678525) ring are typically deshielded and appear at lower fields (higher ppm values) due to the electron-withdrawing nature of the two nitrogen atoms. The protons on the oxepine ring also exhibit distinct signals, with their chemical shifts dependent on their position relative to the oxygen atom and the fused pyrimidine ring. Generally, protons bonded to sp2-hybridized carbons in aromatic or vinylic systems absorb at lower fields compared to those on saturated sp3-hybridized carbons. libretexts.org For instance, aromatic protons typically resonate in the δ 6.5–8.0 ppm range, while vinylic protons are found between δ 4.5–6.5 ppm. libretexts.org
Specific data for derivatives, such as this compound-7-carboxylic acid, show characteristic downfield signals, for example, a doublet observed at δ 8.25 ppm. rsc.org The coupling constants (J values) between adjacent protons are invaluable for establishing connectivity within the molecule.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Notes |
| Pyrimidine Ring Protons | 7.0 - 9.0 | Highly deshielded due to adjacent nitrogen atoms. |
| Oxepine Ring Vinylic Protons | 5.0 - 7.0 | Chemical shift influenced by the oxygen atom and ring strain. |
| Substituted Aliphatic Protons | 1.5 - 4.5 | Dependent on the nature and proximity of substituents. nih.gov |
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. up.ac.za Each unique carbon atom in the this compound structure gives a distinct signal, allowing for a carbon count and insight into the nature of each carbon (e.g., aromatic, vinylic, quaternary). up.ac.za
The chemical shifts of the carbon atoms in the pyrimidine ring are significantly downfield, often appearing in the δ 140–165 ppm range, due to the influence of the electronegative nitrogen atoms. For example, in related thieno[3,2-d]pyrimidine (B1254671) systems, pyrimidine carbons have been observed at δ 154.2 and 154.8 ppm. nih.gov Carbons in the oxepine portion of the molecule also show characteristic shifts, with those bonded to the oxygen atom appearing at a lower field than the others. Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |
| C=N (Pyrimidine) | 150 - 165 | Deshielded due to electronegative nitrogen. |
| Aromatic/Vinylic C-H | 110 - 150 | Typical range for sp² carbons in heterocyclic systems. up.ac.za |
| Quaternary Carbons | 140 - 160 | Includes bridgehead carbons and substituted positions. |
| C-O (Oxepine) | 60 - 90 | Shift is influenced by the electronegative oxygen atom. |
For complex molecules like substituted Oxepino[3,2-d]pyrimidines, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment by correlating signals across two frequency axes. mnstate.edu
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹J C-H coupling). scribd.com They are invaluable for assigning which proton is attached to which carbon in the molecule's framework. sapub.org Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. sapub.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J C-H and ³J C-H coupling). scribd.com It is crucial for piecing together the molecular skeleton by identifying longer-range connectivities, for example, linking different parts of the oxepine and pyrimidine rings through quaternary carbons. sapub.org
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. It helps to identify adjacent protons and trace out spin systems within the molecule. mnstate.edu
TOCSY (Total Correlation Spectroscopy): Similar to COSY, TOCSY reveals correlations between all protons within a given spin system, not just those that are directly coupled. msu.edu
DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion rates, which can be useful for analyzing the purity of a sample. rsc.org
Together, these 2D NMR methods provide a comprehensive map of the molecular structure of this compound systems, confirming atom connectivity and stereochemistry. mdpi.comresearchgate.net
¹³C NMR Spectroscopic Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is used to identify the functional groups present in a molecule.
The IR spectrum of an this compound derivative displays characteristic absorption bands that correspond to the vibrational modes of its constituent rings and functional groups. The interpretation of these spectra is often supported by computational DFT calculations. libretexts.org
Key vibrational modes for the this compound system include:
C=N and C=C Stretching: The pyrimidine ring exhibits characteristic stretching vibrations in the 1650–1500 cm⁻¹ region. A C=N stretch in a related thieno[3,2-d]pyrimidine was found at 1620 cm⁻¹. nih.gov
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.
C-O-C Stretching: The oxepine ring is characterized by strong C-O-C stretching bands, typically found in the 1250–1050 cm⁻¹ region. The asymmetric stretch is usually stronger than the symmetric one.
C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the aromatic protons appear in the 900–675 cm⁻¹ region and can provide information about the substitution pattern on the rings.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates protons on the fused aromatic rings. |
| C=N Stretch (Pyrimidine) | 1620 - 1525 | Characteristic of the pyrimidine ring. nih.govnih.gov |
| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands are often observed for the fused ring system. nih.gov |
| C-O-C Asymmetric Stretch (Oxepine) | 1250 - 1150 | Typically a strong, characteristic band for the ether linkage. |
| C-O-C Symmetric Stretch (Oxepine) | 1100 - 1000 | Often weaker than the asymmetric stretch. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. nih.gov
For the parent compound this compound (C₈H₆N₂O), the calculated molecular weight is 146.15 g/mol . researchgate.net In an MS experiment, this would correspond to the molecular ion peak (M⁺).
The fragmentation of the molecular ion upon ionization (e.g., by electron impact) can reveal key structural features. For pyrimidine-containing heterocycles, fragmentation often involves characteristic losses. sapub.org Expected fragmentation pathways for this compound could include:
Loss of CO: A common fragmentation for cyclic ethers and ketones, which could occur from the oxepine ring, leading to a fragment ion at m/z 118.
Loss of HCN: A characteristic fragmentation pathway for pyrimidine and other nitrogen-containing heterocycles, resulting in a fragment ion at m/z 119.
Retro-Diels-Alder Reaction: The oxepine ring might undergo a retro-Diels-Alder type cleavage.
Sequential Ring Fragmentation: Successive loss of small, stable molecules from the pyrimidine ring following initial cleavage of the oxepine ring. sapub.org
Analysis of these fragmentation patterns helps to confirm the connectivity of the fused ring system.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound derivatives. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.cominnovareacademics.in This high degree of accuracy enables the differentiation between compounds that have the same nominal mass but different elemental compositions. alevelchemistry.co.uk
For the parent compound, this compound, the molecular formula is C₈H₆N₂O. nih.gov The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This calculated value is then compared to the experimental value obtained from the HRMS instrument. A close match between the theoretical and experimental mass (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula. researchgate.net This technique is particularly valuable in confirming the successful synthesis of a target compound and in identifying unknown byproducts. innovareacademics.in
The enhanced resolution of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can also reveal fragmentation patterns that offer further structural insights. researchgate.net
Table 1: HRMS Data for Confirmation of Molecular Formula C₈H₆N₂O
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O |
| Calculated Exact Mass | 146.04801 Da |
| Observed m/z (Hypothetical) | 146.04852 Da |
| Mass Difference (Hypothetical) | 0.00051 Da (3.5 ppm) |
| Ion Species | [M+H]⁺ |
This interactive table showcases how the experimentally observed mass-to-charge ratio from HRMS is compared against the calculated exact mass to verify the elemental composition of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This hybrid technique is exceptionally useful for analyzing complex mixtures, such as crude reaction products or biological samples containing this compound derivatives. nih.govnih.gov
In a typical LC-MS analysis, the sample is first injected into a high-performance liquid chromatography (HPLC) column. The components of the mixture are separated based on their affinity for the stationary phase and the mobile phase. As each component elutes from the column, it enters the mass spectrometer, which determines its mass-to-charge ratio. scispace.com
This process provides two key pieces of information for identification: the retention time (RT) from the LC and the mass spectrum from the MS. chromatographyonline.com For an this compound derivative, a specific retention time would be observed under defined chromatographic conditions, and the mass spectrometer would simultaneously confirm its molecular weight. Tandem mass spectrometry (LC-MS/MS) can be employed for even greater specificity, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed, providing a structural fingerprint of the molecule. nih.gov
Table 2: Hypothetical LC-MS Analysis of a Reaction Mixture
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ |
|---|---|---|
| Starting Material A | 3.5 | 112.05 |
| Starting Material B | 5.2 | 58.03 |
| This compound | 8.1 | 147.05 |
This interactive table illustrates how LC-MS can separate components in a reaction mixture, with each compound identified by its unique retention time and mass-to-charge ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. msu.edu This technique is particularly sensitive to conjugated systems, making it a useful tool for characterizing the π-electron system of the this compound core. researchgate.net
The absorption of UV light excites electrons from lower energy orbitals (like non-bonding, n, or π orbitals) to higher energy anti-bonding orbitals (π*). researchgate.net The fused aromatic and heterocyclic rings in this compound constitute a chromophore with extensive conjugation. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic shift) compared to its non-conjugated components. msu.edu
A typical UV-Vis spectrum for an this compound derivative would display characteristic absorption maxima (λmax). For instance, pyrimidine derivatives have been shown to exhibit strong absorption bands. nih.gov The position and intensity of these bands can be influenced by the solvent and the nature of any substituents on the heterocyclic system. researchgate.netlibretexts.org
Table 3: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (M⁻¹cm⁻¹) |
|---|---|---|---|---|
| Methanol | 225 | 25,000 | 278 | 12,000 |
This interactive table presents hypothetical UV-Vis absorption maxima (λmax) and molar absorptivity values for this compound in different solvents, highlighting the electronic transitions of the conjugated system.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. mdpi.com This comparison serves as a crucial check for the purity and elemental composition of a newly synthesized this compound derivative.
For the parent compound, C₈H₆N₂O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. A high-purity sample should yield experimental values that are in close agreement with these theoretical percentages, typically within a ±0.4% margin. A significant deviation would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.
Table 4: Elemental Composition Data for C₈H₆N₂O
| Element | Theoretical % | Experimental % (Hypothetical) |
|---|---|---|
| Carbon (C) | 65.75 | 65.68 |
| Hydrogen (H) | 4.14 | 4.11 |
| Nitrogen (N) | 19.17 | 19.21 |
This interactive table compares the theoretical elemental composition of this compound (C₈H₆N₂O) with a set of plausible experimental results from an elemental analyzer, demonstrating a method for verifying compound purity and formula.
X-ray Crystallography for Solid-State Structural Determination
The process involves irradiating a crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the unit cell dimensions and the symmetry of the crystal lattice. The intensities of these spots are used to calculate an electron density map, from which the positions of individual atoms can be determined. mdpi.com
The structural data obtained from X-ray crystallography, such as the planarity of the pyrimidine ring, the conformation of the seven-membered oxepine ring, and the packing of molecules in the crystal lattice, are invaluable for understanding the compound's properties. weizmann.ac.ilresearchgate.net
Table 5: Hypothetical Crystallographic Data for an this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 95° |
| Bond Length (C=N) | 1.34 Å |
| Bond Angle (C-O-C) | 118° |
| Dihedral Angle | (Varies based on oxepine ring conformation) |
This interactive table summarizes key crystallographic parameters that could be obtained from an X-ray diffraction analysis of an this compound crystal, providing definitive proof of its three-dimensional structure.
Computational and Theoretical Chemistry of Oxepino 3,2 D Pyrimidine
Electronic Structure Analysis
The arrangement of electrons in molecular orbitals governs the chemical reactivity and physical properties of a compound. Analyzing this electronic structure provides a detailed picture of the molecule's behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. iqce.jp The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. irjweb.commalayajournal.org
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commalayajournal.org Conversely, a small gap suggests the molecule is more polarizable and reactive. irjweb.com
For Oxepino[3,2-d]pyrimidine, theoretical calculations can predict these energy values, offering insight into its stability and potential reactivity. The table below presents representative data calculated for similar heterocyclic systems.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.15 | Electron-donating capability |
| ELUMO | -1.35 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.80 | High chemical stability |
Charge distribution analysis provides a quantitative measure of how electrons are distributed among the atoms within a molecule. Natural Population Analysis (NPA), a method associated with Natural Bond Orbital (NBO) theory, is used to calculate the charges on individual atoms. walisongo.ac.id This analysis offers a more chemically intuitive picture of electron distribution compared to other methods.
Understanding the atomic charges is crucial for predicting sites of nucleophilic or electrophilic attack. In this compound, the electronegative nitrogen and oxygen atoms are expected to carry a partial negative charge, making them potential sites for interaction with electrophiles. Conversely, adjacent carbon and hydrogen atoms would likely bear partial positive charges. The table below provides an illustrative example of expected natural atomic charges for the atoms in the this compound rings.
| Atom | Expected Natural Charge (e) |
|---|---|
| O1 | -0.55 |
| N2 | -0.52 |
| C3 | +0.35 |
| N4 | -0.60 |
| C5 | +0.20 |
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de The MEP map illustrates the three-dimensional charge distribution on the molecule's electron density surface, providing a guide to its reactivity towards charged reactants. uni-muenchen.dereadthedocs.io
The map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. malayajournal.org These areas are usually found around electronegative atoms like oxygen and nitrogen. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. walisongo.ac.id Green areas indicate neutral potential. malayajournal.org For this compound, an MEP map would likely show significant negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the oxepine ring, highlighting these as the primary centers for electrophilic interaction. researchgate.net
Charge Distribution Analysis (e.g., Natural Population Analysis - NPA)
Conformational Analysis and Molecular Geometry Optimization
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn governs its physical and chemical properties. For flexible ring systems like the seven-membered oxepine ring fused to a pyrimidine nucleus, multiple low-energy conformations may exist. ethz.chnih.gov Computational methods, particularly DFT, are employed to locate these conformational minima on the potential energy surface and to optimize the molecular geometry. scielo.org.mx
This process typically involves starting with various initial geometries and performing calculations to find the structures that correspond to energy minima. ethz.ch For related heterocyclic systems, methods like B3LYP with basis sets such as 6-31G(d) or higher are commonly used for geometry optimization. ethz.ch The resulting optimized structures provide crucial data on bond lengths, bond angles, and dihedral angles.
Bond Lengths, Bond Angles, and Dihedral Angles Determination
The precise determination of a molecule's geometric parameters is achieved through geometry optimization calculations. While specific crystallographic or calculated data for this compound is not present in the available literature, the expected values can be inferred from studies on related pyrimidine derivatives. researchgate.netphyschemres.org
Below is a table of representative expected bond lengths and angles for the core pyrimidine structure, based on data from analogous compounds.
Table 1: Representative Calculated Geometrical Parameters for a Fused Pyrimidine Ring Moiety
| Parameter | Bond/Angle | Expected Value (Å or °) |
|---|---|---|
| Bond Length | C=N | ~1.33 - 1.34 Å |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-N (aromatic) | ~1.37 - 1.38 Å | |
| Bond Angle | N-C-N | ~126° - 128° |
| C-N-C | ~115° - 117° | |
| N-C-C | ~122° - 124° |
Note: These are generalized values based on computational studies of various pyrimidine derivatives and are intended for illustrative purposes. researchgate.netphyschemres.org
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic transitions.
Calculated Vibrational Frequencies (IR)
Theoretical vibrational analysis using DFT methods can predict the infrared (IR) spectrum of a molecule. Calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). scielo.org.mx The resulting calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions.
For pyrimidine and its derivatives, characteristic vibrational bands are well-documented. researchgate.netcore.ac.uk For instance, C-H stretching vibrations in the aromatic ring typically appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations are found in the 1400-1600 cm⁻¹ region. The vibrations associated with the oxepine ring, particularly the C-O-C stretching modes, would be expected in the fingerprint region of the spectrum. Comparing calculated spectra with experimental data, often after applying a scaling factor to the calculated frequencies, is a standard method for structural verification. researchgate.netresearchgate.net
Table 2: Predicted Characteristic IR Frequencies for Fused Pyrimidine Systems
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1550 - 1650 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O-C Stretch (Oxepine) | 1050 - 1250 |
| Ring Bending/Deformation | < 1000 |
Note: These are generalized frequency ranges based on studies of various heterocyclic compounds and are for illustrative purposes. core.ac.uknih.gov
Predicted NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. scielo.org.mxnih.gov These calculations are typically performed on the optimized molecular geometry, and the results are referenced against a standard like tetramethylsilane (B1202638) (TMS). nih.gov
For this compound, one would expect the protons on the pyrimidine ring to appear in the aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm), with their exact shifts influenced by the fused oxepine ring. rsc.org The protons on the non-aromatic oxepine ring would appear further upfield. Similarly, the chemical shifts of the carbon atoms can be predicted, providing a complete theoretical NMR profile that can aid in the assignment of experimental spectra. nih.govchemistrysteps.com
Table 3: General Regions for Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine CH | 8.0 - 9.5 | 145 - 160 |
| Oxepine CH (vinylic) | 5.0 - 7.0 | 100 - 140 |
| Oxepine CH₂ | 3.5 - 5.0 | 60 - 80 |
Note: These are estimated ranges based on general principles and data for related heterocyclic systems. rsc.orgchemistrysteps.com Solvent effects can significantly influence actual shifts. nih.gov
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
The electronic absorption properties of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). d-nb.info This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. researchgate.netbeilstein-journals.org
TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. nih.govd-nb.info For aromatic systems like this compound, the main absorption bands are typically due to π → π* transitions within the conjugated system. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining results that correlate well with experimental spectra measured in solution. d-nb.infobeilstein-journals.org
Analyses of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the nature of the electronic excitations. physchemres.orgresearchgate.net
Theoretical Mechanistic Studies
While specific theoretical studies on the reaction mechanisms involving this compound are not detailed in the surveyed literature, computational chemistry provides powerful tools for such investigations. DFT calculations are widely used to map out reaction pathways, identify transition states, and calculate activation energies for the synthesis or reactions of related heterocyclic compounds. researchgate.net For instance, in the synthesis of fused pyrimidines, theoretical studies can elucidate the favorability of different cyclization pathways or rearrangement mechanisms. researchgate.net Such studies provide a molecular-level understanding of reaction outcomes and can guide the development of new synthetic methodologies.
Computational Investigations of Reaction Pathways
Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org For heterocyclic systems analogous to this compound, computational studies have been instrumental in mapping out the intricate steps of their synthesis and subsequent transformations.
For instance, in the synthesis of pyrano[2,3-d]pyrimidine derivatives, computational models have been used to investigate the reaction mechanism, often involving multi-component reactions. researchgate.net These studies typically identify key intermediates and transition states, providing a step-by-step visualization of bond formation and cleavage. The synthesis of related furo[2,3-d]pyrimidine (B11772683) and benzofuro[3,2-d]pyrimidine derivatives has also been supported by DFT calculations to propose and validate chemoselective stepwise reaction mechanisms. researchgate.net
Similarly, the investigation of thieno[2,3-d]pyrimidine (B153573) derivatives has benefited from computational analysis. Studies have detailed the synthesis through sequential reactions like aromatic nucleophilic substitution (SNAr) and Suzuki reactions. nih.gov Computational models in these cases help in understanding the regioselectivity and the role of catalysts in directing the reaction towards the desired product. The recyclization reactions of thieno[3,2-e] researchgate.netacs.orgacs.orgtriazolo[1,5-c]pyrimidines, which can be triggered by both nucleophilic and electrophilic agents, have been elucidated through computational pathways that detail the ring-opening and ring-closure steps. jchemrev.com
Based on these analogous systems, a computational investigation into the reaction pathways for the synthesis of this compound would likely involve the following:
Reactant and Product Optimization: Initial steps would involve the geometric optimization of the reactants and the final this compound product to determine their lowest energy conformations.
Transition State Searching: Sophisticated algorithms would be employed to locate the transition state structures connecting the reactants, intermediates, and products.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations would be performed to confirm that the identified transition states correctly connect the corresponding minima on the potential energy surface.
A hypothetical reaction pathway for the formation of an this compound core could involve the cyclization of a suitably functionalized pyrimidine precursor. Computational modeling would be crucial in determining the feasibility of different cyclization strategies and predicting the most likely reaction mechanism.
Table 1: Analogous Reaction Pathways Investigated Computationally
| Heterocyclic System | Reaction Type Investigated | Computational Methods | Key Findings |
| Pyrano[2,3-d]pyrimidine | Three-component reaction | DFT | Identification of rate-determining step and confirmation of the proposed mechanism. researchgate.net |
| Furo[2,3-d]pyrimidine | Chemoselective stepwise synthesis | DFT | Validation of reaction mechanism and insight into protein-ligand binding. researchgate.net |
| Thieno[3,2-d]pyrimidine (B1254671) | Sequential SNAr and Suzuki reactions | Molecular Docking | Elucidation of interactions with important amino acid residues. nih.gov |
| Thieno[3,2-e] researchgate.netacs.orgacs.orgtriazolo[1,5-c]pyrimidine | Recyclization reactions | Not specified | Delineation of ring-opening and ring-closure pathways. jchemrev.com |
Energy Profile Analysis of Transition States
The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. A key aspect of this analysis is the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This barrier is represented by the energy of the transition state relative to the reactants.
In the context of heterocyclic compounds similar to this compound, computational methods are frequently used to calculate the energy profiles of various reaction pathways. For example, in the study of resorcinol (B1680541) derivatives, different transition states were proposed and their energetic and electronic characteristics were investigated to determine the most probable reaction pathway. jmchemsci.com The activation energies for the formation of o-quinomethide derivatives of resorcin acs.orgarene have also been calculated, providing insights into the reaction mechanism. acs.org
A theoretical study on the formation of oxepine derivatives from the gas-phase ozonolysis of catechol revealed a pathway proceeding through oxepin (B1234782) derivatives with lower energies than the corresponding Criegee intermediates. acs.org This highlights the power of computational chemistry in uncovering novel and energetically favorable reaction pathways.
The stability of the transition states is a crucial factor in determining the reaction rate. Computational analysis can provide detailed information about the geometry and electronic structure of these transient species. For instance, the characterization of low-energy conformations of carbohydrate-based oxepines has been achieved through computational methods, and the reactivity was correlated with stereoelectronic effects. rsc.org
Table 2: Hypothetical Energy Profile Data for an this compound Formation Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +25.3 |
| Intermediate 1 | -5.2 |
| Transition State 2 (TS2) | +18.7 |
| Product | -15.8 |
Note: The data in this table is hypothetical and serves as an illustrative example of what a computational energy profile analysis would yield.
Derivatization and Structural Diversity of Oxepino 3,2 D Pyrimidine Scaffolds
Synthesis of Substituted Oxepino[3,2-D]pyrimidine Derivatives
The strategic introduction of various substituents onto the this compound framework is a primary method for tuning its physicochemical and biological properties. Functionalization can be targeted at either the pyrimidine (B1678525) or the oxepine moiety.
The pyrimidine ring is a key site for chemical modification. For instance, in the synthesis of tetracyclic systems like 5,6-dihydro wiley.combenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines, functionalization is readily achieved. The process can begin with the reaction of 5-amino-2,3-dihydro wiley.combenzofuro[3,2-b]oxepin-4-carbonitrile with Vilsmeier reagents, which yields 2-substituted 4-chloro derivatives. wiley.comresearchgate.net The presence of the chloro group at the 4-position of the pyrimidine ring provides a reactive handle for further nucleophilic substitution.
Treatment of these 4-chloro derivatives with various simple amines as nucleophiles successfully displaces the chlorine atom to afford a range of 2-substituted 4-amino derivatives. wiley.comresearchgate.net This substitution is a versatile method for introducing diverse amino functionalities, which can be crucial for modulating the molecule's interactions with biological targets. The structure of the 4-chloro-2-phenyl derivative was definitively confirmed through X-ray crystallography, providing a solid structural foundation for these derivatives. wiley.comresearchgate.net
A general scheme for this functionalization is presented below:
Table 1: Functionalization of the Pyrimidine Ring in Fused Oxepino[4,5-d]pyrimidine Systems
| Starting Material | Reagent | Position Functionalized | Product | Citation |
|---|---|---|---|---|
| 5-amino-2,3-dihydro wiley.combenzofuro[3,2-b]oxepin-4-carbonitrile | Vilsmeier Reagents | C2 and C4 | 2-substituted 4-chloro-5,6-dihydro wiley.combenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines | wiley.comresearchgate.net |
Functionalization of the seven-membered oxepine ring offers another avenue for structural diversification. While literature specifically detailing modifications on the parent this compound is sparse, related chemistries on similar oxepine-containing fused systems provide valuable insights. For example, in the synthesis of ring-enlarged analogues of the anti-tumor alkaloid acronycine, which features an oxepine ring fused to an acridinone, specific reactions have been successfully applied to the oxepine moiety. acs.org
One such modification involves the dihydroxylation of a double bond within the oxepine ring. In a synthetic route towards these complex molecules, an olefinic bond in the oxepine ring of a precursor was treated with osmium tetroxide and N-methylmorpholine-N-oxide. acs.org This reaction resulted in the formation of the corresponding vicinal diol, introducing hydroxyl groups onto the oxepine ring system. acs.org This transformation demonstrates that the double bond within the oxepine ring is susceptible to oxidative functionalization, a strategy that could potentially be applied to the this compound scaffold to generate new derivatives. acs.org
Functionalization at Pyrimidine Ring Positions
Annulation Strategies for Novel Fused this compound Systems
Annulation, the construction of a new ring onto an existing molecular framework, is a powerful strategy for creating complex, polycyclic systems. Fusing additional heterocyclic rings to the this compound core can significantly alter its three-dimensional shape and electronic properties.
The fusion of sulfur-containing heterocycles like benzothiophene (B83047) and thiazole (B1198619) has been explored to generate novel polycyclic structures.
Benzothiophene: The synthesis of wiley.combenzothieno[3',2':2,3]oxepino[4,5-d]pyrimidines has been reported. lookchem.com This tetracyclic system is constructed from 3-(3-cyanopropoxy) wiley.combenzothiophene-2-carbonitrile, which undergoes cyclization with sodium ethoxide in ethanol (B145695) to form the fused oxepino[4,5-d]pyrimidine ring system. lookchem.com This method showcases a direct annulation strategy leading to a complex heterocycle where the benzothiophene, oxepine, and pyrimidine rings are fused together.
Thiazole: While direct fusion of a thiazole ring to the this compound system is not prominently documented, the synthesis of thiazolo[3,2-a]pyrimidines is a well-established field. researchgate.netrsc.orgnih.gov These syntheses often involve the reaction of a pyrimidine-2(1H)-thione derivative with an α-haloketone, such as a phenacyl bromide. rsc.orgnih.gov For example, fused 3,4-dihydropyrimidin-2(1H)-thiones react with phenacyl bromides in acetic acid to yield fused thiazolo[3,2-a]pyrimidines in good yields. rsc.org This general strategy suggests a potential pathway for creating thiazole-fused this compound systems by first preparing an appropriate this compound-2-thione intermediate.
Table 2: Annulation Strategies for Fused Pyrimidine Systems
| Fused Heterocycle | Synthetic Strategy | Resulting System | Citation |
|---|---|---|---|
| Benzothiophene | Cyclization of a cyanopropoxy-substituted benzothiophene | wiley.comBenzothieno[3',2':2,3]oxepino[4,5-d]pyrimidine | lookchem.com |
Stereochemical Aspects in this compound Synthesis
When chiral centers are present or created during the synthesis of this compound derivatives, controlling the stereochemistry becomes a critical aspect. The spatial arrangement of substituents can profoundly influence the molecule's biological activity.
Achieving diastereoselectivity is a key challenge in the synthesis of complex cyclic systems. While specific studies on the diastereoselective synthesis of the parent this compound are limited, research on structurally related fused heterocycles provides important precedents.
For instance, a highly diastereoselective one-pot protocol for synthesizing dihydrobenzo researchgate.netepo.orgoxepino[2,3-c]pyrroles has been developed using silver triflimide as a catalyst. chemrxiv.orgchemrxiv.org This formal (5+2)-cycloaddition between vinyl diazo compounds and ketones proceeds with high chemo-, regio-, and diastereoselectivity to afford the fused benzoxepine (B8326511) product as a single diastereomer. chemrxiv.orgchemrxiv.org Similarly, the acid-catalyzed condensation for producing chromeno[4,3-d]pyrimidines (containing a six-membered oxygen ring) has been investigated for its diastereoselectivity. jraic.com The study found that factors such as the reversibility of intermediate formation play a crucial role in determining the final diastereomeric ratio of the products. jraic.com
These examples highlight that catalytic and reaction condition control are effective strategies for directing the stereochemical outcome in the synthesis of fused oxepine and pyrimidine systems. Such principles are directly applicable to the development of stereocontrolled syntheses of chiral this compound derivatives.
Enantioselective Synthesis of this compound Scaffolds
A comprehensive search of scientific literature and chemical databases did not yield specific examples or established methodologies for the enantioselective synthesis of the parent this compound scaffold or its direct derivatives. Research focusing on the asymmetric synthesis of this particular heterocyclic system appears to be limited or not publicly available at present.
While the broader field of medicinal chemistry has seen significant advancements in the enantioselective synthesis of various heterocyclic compounds, including pyrimidine derivatives, specific protocols tailored to the unique structural and stereochemical challenges of the this compound core have not been reported. The development of such synthetic routes would be a valuable contribution to the field, enabling the exploration of the pharmacological potential of individual enantiomers of this scaffold.
Future research in this area would likely involve the application of modern asymmetric synthesis techniques. These could include the use of chiral catalysts (organocatalysts, transition metal complexes with chiral ligands), chiral auxiliaries, or enzymatic resolutions to control the stereochemistry of key bond-forming reactions during the construction of the oxepine or pyrimidine ring systems.
Given the absence of specific research findings, a data table detailing enantioselective synthetic methods for oxepino[3,2-d]pyrimidines cannot be provided.
Advanced Spectroscopic Techniques for Oxepino 3,2 D Pyrimidine Characterization
Solid-State NMR Spectroscopy
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for the atomic-level characterization of chemical and three-dimensional structure, as well as the dynamics of solid materials. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these orientation-dependent interactions, which provide rich structural information. nih.govemory.edu For oxepino[3,2-d]pyrimidine derivatives, SSNMR can be invaluable for studying polymorphism, characterizing amorphous solid dispersions, and understanding intermolecular interactions in the solid state. nih.gov
To obtain high-resolution spectra from solid samples, techniques such as Magic-Angle Spinning (MAS) are employed. emory.edumst.edu MAS involves rapidly spinning the sample at an angle of 54.74° to the external magnetic field, which averages the anisotropic interactions and results in sharper spectral lines. mst.edupreprints.org Further sensitivity enhancement for less abundant nuclei like ¹³C and ¹⁵N, which are integral to the this compound core, is achieved through Cross-Polarization (CP). CP transfers magnetization from abundant spins (typically ¹H) to the rare spins, significantly boosting their signal intensity. preprints.org
Two-dimensional SSNMR experiments, such as ¹H-¹³C Cross-Polarization Heteronuclear Correlation (CP-HETCOR), can be used to establish connectivity between protons and carbons in the solid state. This is particularly useful for confirming the structure of new derivatives and for identifying points of intermolecular contact, for instance, in a drug-polymer dispersion, which can prove the formation of a glass solution at the molecular level. nih.gov
Table 1: Illustrative SSNMR Parameters for a Hypothetical this compound Derivative
| Nucleus | Isotropic Chemical Shift (δ) / ppm | Anisotropy (CSA) Span (Ω) / ppm | Key Structural Information |
| ¹³C | 110 - 165 | 100 - 250 | Distinguishes between sp² carbons in the pyrimidine (B1678525) and oxepine rings; sensitive to substitution and local electronic environment. |
| ¹⁵N | 100 - 350 | 200 - 600 | Probes the electronic state of the nitrogen atoms in the pyrimidine ring; highly sensitive to protonation state and hydrogen bonding. |
| ¹H | 1 - 10 | N/A (typically averaged) | Provides information on proton environments and proximity through relaxation measurements (T₁). |
Note: The values presented are typical ranges for heterocyclic compounds and would be specific for each unique derivative.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgcreative-biostructure.com This technique is exceptionally sensitive to the three-dimensional or stereochemical structure of molecules that are not superimposable on their mirror image (chiral). creative-biostructure.comcreative-proteomics.com While the parent this compound is achiral, derivatives can be rendered chiral by introducing stereocenters, for example, through substitution on the oxepine ring or by creating atropisomers.
For such chiral derivatives, CD spectroscopy serves as a critical tool for:
Stereochemical Assignment: Enantiomers of a chiral this compound derivative will produce CD spectra that are exact mirror images of each other. This allows for the unambiguous assignment of absolute configuration, often by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov
Conformational Analysis: The CD spectrum is highly sensitive to the solution conformation of a molecule. For flexible derivatives, changes in the dihedral angles of the oxepine ring or the orientation of substituent groups can lead to significant changes in the CD signal, providing insights into the predominant solution-state structure. nih.gov
Studying Interactions: When a chiral derivative interacts with another chiral molecule, such as a protein or DNA, the induced changes in its CD spectrum can be used to characterize the binding event and probe the structure of the resulting complex.
The resulting spectrum plots molar ellipticity [θ] against wavelength. A positive or negative peak in a CD spectrum is referred to as a Cotton effect. The sign and magnitude of the Cotton effect at specific electronic transitions provide a detailed fingerprint of the molecule's chiroptical properties. nih.gov
Table 2: Hypothetical CD Spectral Data for Enantiomers of a Chiral this compound Derivative
| Enantiomer | Wavelength (λ) / nm | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |
| (R)-Isomer | 250 | +15,000 | Positive Cotton effect associated with a π→π* transition. |
| (R)-Isomer | 290 | -8,000 | Negative Cotton effect associated with another electronic transition. |
| (S)-Isomer | 250 | -15,000 | Equal and opposite Cotton effect confirms the enantiomeric relationship. |
| (S)-Isomer | 290 | +8,000 | Equal and opposite Cotton effect confirms the enantiomeric relationship. |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a light scattering technique that provides detailed information about the vibrational modes of a molecule. nih.gov When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The energy difference corresponds to the energy of specific molecular vibrations, such as bond stretching and bending. The resulting Raman spectrum serves as a highly specific "vibrational fingerprint" of the molecule. nih.govresearchgate.net
For this compound, Raman spectroscopy can be used to:
Confirm Structural Integrity: The spectrum provides a unique pattern corresponding to the specific arrangement of atoms and bonds in the fused ring system.
Identify Functional Groups: Characteristic Raman bands for the pyrimidine C=N and C=C stretches, as well as the C-O-C ether linkage in the oxepine ring, can be readily identified.
Monitor Chemical Reactions: The appearance or disappearance of specific bands can be used to follow the progress of a reaction, such as substitution, oxidation, or ring-opening.
Analyze Polymorphs: Different crystalline forms of a solid this compound derivative will exhibit distinct differences in their Raman spectra due to variations in intermolecular interactions and crystal lattice vibrations.
Raman spectroscopy offers advantages over infrared (IR) spectroscopy, including minimal sample preparation and low interference from aqueous media, making it suitable for in-situ analysis. nih.gov
Table 3: Hypothetical Characteristic Raman Shifts for the this compound Scaffold
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Structural Moiety |
| ~1610 | C=N Symmetric Stretch | Pyrimidine Ring |
| ~1570 | C=C Aromatic Stretch | Pyrimidine Ring |
| ~1450 | CH₂ Scissoring/Bending | Oxepine Ring |
| ~1240 | C-O-C Asymmetric Stretch | Oxepine Ring Ether |
| ~995 | Ring Breathing Mode | Pyrimidine Ring |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique exclusively for studying chemical species that have one or more unpaired electrons. wikipedia.orgbruker.com Such species, known as paramagnetic species, include free radicals and many transition metal ions. ethz.ch EPR is analogous to NMR, but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org
While this compound itself is a diamagnetic molecule (no unpaired electrons), radical species can be generated through various processes, such as:
Oxidative Degradation: Reaction with reactive oxygen species can lead to the formation of transient radical intermediates. nih.gov
Photochemical Reactions: UV irradiation can sometimes induce homolytic bond cleavage or electron transfer, creating radical species.
Metabolic Activation: In a biological context, enzymatic processes could potentially metabolize the compound into a radical form.
EPR spectroscopy is the only technique that can directly detect and characterize these radical species. bruker.com The EPR spectrum provides two key pieces of information: the g-factor, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). This hyperfine structure provides a map of the electron's location, allowing for the precise identification of the radical structure. wikipedia.orgethz.ch
Table 4: Hypothetical EPR Parameters for a Radical Cation of this compound
| Parameter | Value | Information Derived |
| g-factor | 2.0035 | Typical for a nitrogen-centered organic radical, suggesting the unpaired electron is delocalized over the pyrimidine ring. |
| Hyperfine Coupling (aN) | 0.8 mT (for N1) | Indicates significant spin density on the N1 nitrogen atom. |
| Hyperfine Coupling (aN) | 0.6 mT (for N3) | Indicates slightly less, but still significant, spin density on the N3 nitrogen. |
| Hyperfine Coupling (aH) | 0.2 mT (for H4) | Shows delocalization of the unpaired electron onto the pyrimidine ring carbon and its attached proton. |
X-ray Absorption Spectroscopy (EXAFS) for Solution Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around a selected atomic species. nih.govaps.org It can be applied to samples in any state, including solutions, making it ideal for studying molecules in a non-crystalline environment. scispace.com XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
While applying XAS directly to the light atoms (C, N, O) of this compound is possible, the technique is most commonly used to probe heavier elements. Therefore, its primary application would be to characterize metal complexes of this compound derivatives. Many heterocyclic compounds are excellent ligands for metal ions, and the nitrogen atoms of the pyrimidine ring are prime coordination sites.
The EXAFS region of the spectrum contains oscillatory signals that result from the scattering of the outgoing photoelectron by neighboring atoms. uu.nl Analysis of these oscillations provides precise information about the immediate coordination environment of the absorbing metal atom, including:
Bond Distances: The distances from the metal to the coordinating atoms (e.g., nitrogen atoms of the pyrimidine ring) can be determined with high precision (typically ±0.02 Å).
Coordination Number: The number of atoms in the first coordination shell can be ascertained.
Atomic Identity: The type of neighboring atoms (e.g., N vs. O) can often be distinguished.
This information is crucial for understanding how a metal-based drug or catalyst incorporating an this compound ligand is structured in solution, which is directly relevant to its reactivity and biological activity.
Table 5: Hypothetical EXAFS Fitting Results for a Platinum(II) Complex of an this compound Ligand in Solution
| Absorber-Scatterer Pair | Coordination Number (N) | Bond Distance (R) / Å | Debye-Waller Factor (σ²) / Ų |
| Pt-N | 2.1 ± 0.3 | 2.01 ± 0.02 | 0.005 |
| Pt-Cl | 1.9 ± 0.3 | 2.30 ± 0.02 | 0.004 |
Interpretation: The data suggests that in solution, the platinum center is coordinated by two nitrogen atoms from the ligand at a distance of 2.01 Å and two chloride ions at a distance of 2.30 Å, consistent with a square planar geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
